molecular formula C5H4Cl2O4 B12937625 (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid CAS No. 215226-74-7

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid

Cat. No.: B12937625
CAS No.: 215226-74-7
M. Wt: 198.99 g/mol
InChI Key: XCQFNBRZFLBACO-NSCUHMNNSA-N
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Description

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is an organic compound with the molecular formula C5H4Cl2O4 It is a derivative of butenedioic acid, where two chlorine atoms are substituted at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid typically involves the chlorination of maleic acid or its derivatives. One common method is the reaction of maleic anhydride with chlorine gas in the presence of a catalyst. The reaction conditions usually include a temperature range of 0-50°C and a solvent such as carbon tetrachloride or chloroform to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where maleic anhydride is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated derivatives of fumaric acid.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Chlorinated fumaric acid derivatives.

    Reduction: Dechlorinated butenedioic acid derivatives.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is used as a reagent for synthesizing other complex organic molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its chlorinated structure can interact with biological molecules, providing insights into the mechanisms of chlorinated organic compounds in biological systems.

Medicine

In medicine, this compound is investigated for its potential use as a precursor in the synthesis of pharmaceutical compounds. Its reactivity and functional groups make it a candidate for developing new drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its chlorinated structure imparts unique properties to the materials, such as increased resistance to degradation and improved mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Maleic acid: A non-chlorinated derivative of butenedioic acid.

    Fumaric acid: An isomer of maleic acid with a trans configuration.

    Chloromethyl maleic anhydride: A related compound with a similar chlorinated structure.

Uniqueness

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is unique due to its specific chlorination pattern and the presence of both chlorine and carboxylic acid functional groups

Properties

CAS No.

215226-74-7

Molecular Formula

C5H4Cl2O4

Molecular Weight

198.99 g/mol

IUPAC Name

(Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid

InChI

InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+

InChI Key

XCQFNBRZFLBACO-NSCUHMNNSA-N

Isomeric SMILES

C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl

Canonical SMILES

C(C(=C(C(=O)O)Cl)C(=O)O)Cl

Origin of Product

United States

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